Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
- 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde
Uniqueness
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C6H6ClFN2O2
- Molecular Weight : 192.58 g/mol
- CAS Number : 1429417-83-3
The compound features a pyrazole ring with chloro and fluoro substituents, which are known to influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity, potentially modulating various biochemical pathways.
Interaction with Enzymes
The compound has been shown to inhibit certain enzyme activities, which can lead to downstream effects in cellular signaling pathways. For example, it may act as a competitive inhibitor for enzymes involved in metabolic processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 25.72 ± 3.95 |
HeLa (cervical cancer) | 38.44 ± 4.12 |
HepG2 (liver cancer) | 54.25 ± 5.10 |
These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity:
- Chloro Group : Enhances lipophilicity and binding affinity.
- Fluoroethyl Substituent : May contribute to improved pharmacokinetic properties.
Research indicates that variations in these substituents can lead to compounds with enhanced anticancer activity or reduced toxicity towards normal cells .
Preclinical Studies
In preclinical models, this compound was tested for its efficacy against tumor growth. In vivo studies demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .
Toxicity Assessments
Toxicological evaluations reveal that while the compound exhibits potent anticancer effects, it also shows selective toxicity towards cancer cells without significantly affecting normal fibroblasts. This selectivity is critical for minimizing side effects in potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-11(10-6)3-2-9/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZVWPXUJUWWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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